Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C28H23N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 1-tritylpyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-18-19-29-20-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3 |
InChI Key |
PBTCACOLGWPNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the trityl and ethyl ester groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trityl group, to form various derivatives.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-C]pyridine exhibit anticancer properties. Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that it possesses significant antibacterial and antifungal properties. This makes it a potential candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Agricultural Applications
1. Pesticide Development
In agricultural research, compounds similar to this compound are being investigated as potential pesticides. The unique structural features may contribute to their efficacy in targeting specific pests while minimizing harm to beneficial organisms .
Materials Science
1. Polymer Synthesis
The compound's reactivity allows it to be utilized in synthesizing novel polymers with specific properties. Research into polymer composites incorporating this compound suggests potential applications in creating materials with enhanced thermal and mechanical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the effects of this compound on cancer cell lines | Induced apoptosis in various cancer types |
| Antimicrobial Evaluation | Assessed the antimicrobial efficacy of the compound | Significant antibacterial and antifungal activity observed |
| Polymer Research | Investigated the use of the compound in polymer synthesis | Developed polymers with enhanced properties |
Mechanism of Action
The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Ethyl 1-Methyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate ()
- Structure : A methyl group replaces the trityl substituent, and the pyridine ring is saturated (tetrahydro).
- Molecular Weight : 209.249 (vs. ~450–500 for the trityl analog).
- Key Differences :
- The tetrahydro ring enhances solubility in polar solvents compared to aromatic systems.
- The smaller methyl group reduces steric hindrance, facilitating synthetic modifications or biological interactions.
- Applications: Not explicitly stated, but similar tetrahydro derivatives are intermediates in drug synthesis (e.g., anticoagulants) .
Ethyl 1-(4-Methoxyphenyl)-7-Oxo-6-[4-(2-Oxo-Piperidyl)Phenyl]-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate ()
- Structure : Features a 4-methoxyphenyl group at position 1, an oxo group at position 7, and a piperidyl-substituted phenyl group at position 4.
- Key Differences :
- Biological Activity : Demonstrated Factor Xa inhibition (IC₅₀ < 10 nM), highlighting the importance of substituent design for therapeutic efficacy .
Ethyl 7-Oxo-4,5,6,7-Tetrahydro-2H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate ()
- Structure : Contains a saturated pyridine ring and an oxo group at position 5.
- Physical Properties : Melting point = 288–291°C, indicating high thermal stability .
- Synthesis : Prepared via tandem cross-coupling/electrocyclization (62% yield), showcasing efficient synthetic routes for pyrazolo-pyridines .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents (Position) | Molecular Weight | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Ethyl 1-trityl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Trityl (1), Ethyl ester (3) | ~450–500* | N/A | Research intermediate |
| Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Methyl (1), Tetrahydro ring | 209.25 | N/A | Synthetic intermediate |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo... | 4-Methoxyphenyl (1), Oxo (7) | 488.5 | N/A | Factor Xa inhibitor (apixaban) |
| Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate | Oxo (7), Tetrahydro ring | 209.1 | 288–291 | Thermal stability studies |
*Estimated based on trityl group contribution (~243 g/mol).
Key Research Findings
Steric and Electronic Effects : The trityl group in the target compound likely reduces solubility in aqueous media but enhances stability against enzymatic degradation compared to smaller substituents like methyl or methoxyphenyl .
Biological Relevance : Analogs with 4-methoxyphenyl and piperidyl groups exhibit potent Factor Xa inhibition, suggesting that the trityl derivative may require structural optimization for therapeutic use .
Synthetic Challenges : Bulky groups like trityl may complicate synthesis, necessitating protective strategies or alternative routes compared to simpler analogs .
Biological Activity
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS No. 2088369-17-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 433.51 g/mol. The compound features a trityl group which enhances its lipophilicity and stability, making it an attractive candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization strategies that incorporate the trityl moiety. The synthetic route can be optimized to yield high purity and yield, which is crucial for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-C]pyridine derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound's ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression, suggests it may also exhibit significant anticancer activity .
Table 1: Biological Activities of Related Pyrazolo Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Anticancer | TRKA inhibition | |
| Compound B | Antiviral | NS5B polymerase inhibition | |
| Compound C | Antimicrobial | Cell wall synthesis disruption |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- TRK Inhibition : It has been shown that pyrazolo derivatives can inhibit TRKA, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Kinase Inhibition : The scaffold of pyrazolo compounds is conducive for binding to kinase domains, which are often overexpressed in tumors .
- Cell Cycle Modulation : Some studies indicate that these compounds can induce cell cycle arrest at various phases, thereby inhibiting tumor growth.
Case Studies
In a notable study involving related pyrazolo compounds, researchers synthesized a series of derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited nanomolar activity against TRKA, with significant apoptosis induction observed in treated cells compared to controls .
Table 2: Cytotoxic Effects of Pyrazolo Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Ethyl Trityl A | 0.05 | FaDu (hypopharyngeal) | Apoptosis induction |
| Ethyl Trityl B | 0.10 | MCF7 (breast cancer) | Cell cycle arrest |
| Ethyl Trityl C | 0.15 | A549 (lung cancer) | TRK inhibition |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The compound is synthesized via multi-step routes involving:
- Precursor functionalization : Introduction of azide groups using triazenylpyrazole intermediates under trifluoroacetic acid catalysis (e.g., azido(trimethyl)silane at 50°C) .
- Trityl protection : Reaction with trityl chloride in anhydrous conditions to protect the pyrazole nitrogen.
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .
Optimization Tips : - Monitor reaction progress via TLC (Rf values reported in and ).
- Adjust solvent polarity (e.g., methylene chloride for azide reactions) and catalyst stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane) to improve yields .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature data (e.g., δ 7.81 ppm for pyrazole protons in ) .
- HRMS : Validate molecular weight (e.g., m/z 307.0875 for related pyrazole-carboxylate analogs) .
- IR Spectroscopy : Identify functional groups (e.g., azide stretches at ~2143 cm⁻¹ and carbonyl peaks at ~1684 cm⁻¹) .
- Melting Point Analysis : Confirm purity (e.g., MP 81–83.8°C for intermediates) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts : Unreacted precursors or deprotected intermediates.
- Mitigation Strategies :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Probe tautomeric equilibria or dynamic processes (e.g., pyrazole ring flipping) .
- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations .
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3, as solvent polarity impacts chemical shifts (e.g., δ 13.90 ppm in DMSO for NH protons in ) .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
Methodological Answer:
- Directing Groups : Utilize electron-withdrawing groups (e.g., esters) to guide electrophilic substitution at the 4-position .
- Metal Catalysis : Employ copper(I) catalysts for click chemistry (e.g., triazole formation in ) .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. How can researchers design novel analogs with enhanced bioactivity?
Methodological Answer:
- Scaffold Hybridization : Combine pyrazole cores with triazole or pyridine motifs (e.g., triazole-pyrazole hybrids in ) .
- Substituent Tuning : Introduce fluorinated groups (e.g., trifluoromethyl) to improve metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent position (e.g., 3-carboxylate vs. 4-azide) with biological activity .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. water in copper-catalyzed reactions) .
- Docking Studies : Predict binding interactions with biological targets (e.g., kinase inhibitors) using PyMOL or AutoDock .
Q. How do researchers address low yields in large-scale syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
